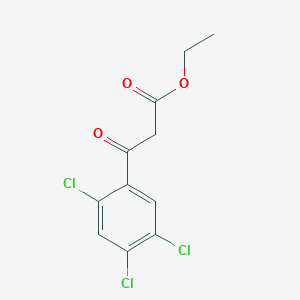

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFVKSWUTMVPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate can be synthesized through the esterification of 3-oxo-3-(2,4,5-trichlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the oxo group can yield alcohol derivatives.

Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: 3-oxo-3-(2,4,5-trichlorophenyl)propanoic acid.

Reduction: Ethyl 3-hydroxy-3-(2,4,5-trichlorophenyl)propanoate.

Substitution: Various substituted ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is characterized by the following:

- Molecular Formula : C12H10Cl3O3

- Molecular Weight : 303.56 g/mol

- Structure : It features a propanoate backbone with a keto group and a trichlorophenyl substituent, which enhances its chemical reactivity and interaction with biological targets.

Drug Synthesis

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in multiple reaction types, including:

- Ester Hydrolysis : It acts as a model substrate for studying enzyme-catalyzed reactions.

- Oxidation-Reduction Reactions : Common reagents such as potassium permanganate and sodium borohydride are used to modify its structure further for potential therapeutic applications.

Research indicates that derivatives of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate may exhibit notable biological activities. Studies have focused on its interactions with specific molecular targets such as enzymes or receptors. The oxo group facilitates nucleophilic addition reactions while the trichlorophenyl group enhances hydrophobic interactions with target molecules, potentially modulating enzyme or receptor activity.

Synthesis Techniques

The synthesis of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate typically involves several steps:

- Formation of the Propanoate Backbone : This is achieved through esterification processes.

- Introduction of the Trichlorophenyl Group : This can be done via electrophilic aromatic substitution reactions.

- Keto Group Formation : Achieved through oxidation processes using suitable reagents.

Continuous flow processes are often utilized in industrial settings to enhance efficiency and yield during production.

Recent studies have highlighted the potential applications of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate in various fields:

Enzyme-Catalyzed Reactions

Research has demonstrated that this compound can serve as a substrate for studying enzyme kinetics and mechanisms involved in ester hydrolysis and oxidation-reduction processes. These studies provide insights into the biochemical pathways that may be targeted for drug development.

Toxicological Assessments

Toxicity studies have been conducted to evaluate the environmental impact of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate on wildlife . These assessments are crucial for understanding its safety profile in medicinal applications and environmental exposure.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in nucleophilic addition reactions, while the trichlorophenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Comparison: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. In contrast, similar compounds with fluorine atoms, such as ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, exhibit different electronic properties and reactivity patterns. The substitution pattern on the phenyl ring also affects the compound’s interaction with molecular targets, leading to variations in their biological effects.

Biological Activity

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is characterized by a propanoate backbone and a trichlorophenyl group attached to a keto group. Its molecular formula is C12H8Cl3O3, and it has unique properties that contribute to its biological activity. The presence of the keto group facilitates nucleophilic addition reactions, while the trichlorophenyl group enhances hydrophobic interactions with biological targets.

Mechanisms of Biological Activity

- Enzyme Interactions : Research indicates that ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate serves as a model substrate for studying enzyme-catalyzed reactions such as ester hydrolysis and oxidation-reduction processes. Its derivatives may possess therapeutic properties due to their interactions with specific enzymes or receptors.

- Binding Affinity : The trichlorophenyl group significantly increases the compound's binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways. This interaction can modulate enzyme or receptor activity, leading to diverse biological effects.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate demonstrated its ability to inhibit key metabolic enzymes. The compound was tested against various enzymes involved in drug metabolism, showing significant inhibitory effects that suggest potential therapeutic applications in managing metabolic disorders .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate on human cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity, with IC50 values ranging from 20 to 50 µM across different cell lines. This suggests its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on the synthesis and modification of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate derivatives to enhance its biological activity. Various synthetic routes have been explored to create analogs with improved efficacy against specific molecular targets. Notably, modifications to the trichlorophenyl group have shown promising results in increasing binding affinity and selectivity for target receptors.

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate, and how can reaction conditions be optimized?

The synthesis of β-keto esters like Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate typically employs Claisen condensation between an aryl ketone and ethyl acetate derivatives. For example, analogous compounds (e.g., ethyl 3-(4-nitrophenyl)-3-oxopropanoate) are synthesized via nucleophilic acyl substitution or esterification of preformed β-keto acids . Optimization involves adjusting catalysts (e.g., acidic or basic conditions), temperature (e.g., reflux in anhydrous solvents), and stoichiometric ratios. Purification often requires recrystallization or column chromatography to isolate high-purity product.

Q. Which analytical techniques are critical for characterizing Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate?

Key methods include:

- NMR Spectroscopy : To confirm the β-keto ester structure and substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl groups).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- HPLC/UPLC : To assess purity and detect impurities, especially under reverse-phase conditions .

- Melting Point/Boiling Point : Physical properties like boiling point (273–274°C for analogous compounds) help validate identity .

Q. How should Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate be stored to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability studies for related β-keto esters indicate sensitivity to moisture and light, necessitating desiccants and amber glassware .

Advanced Research Questions

Q. What strategies enable stereochemical control in derivatives of Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate?

Although the parent compound lacks chiral centers, its derivatives (e.g., reduced alcohols) require enantioselective synthesis. Enzymatic reduction using short-chain dehydrogenases (e.g., ChKRED12 or Exiguobacterium sp. F42-derived enzymes) achieves >99% enantiomeric excess (ee) for analogous β-keto esters. Reaction parameters such as pH (6.5–7.5), temperature (30–40°C), and cofactor regeneration (e.g., glucose dehydrogenase) are critical for optimal activity .

Q. How can computational modeling predict reactivity or degradation pathways for this compound?

Density Functional Theory (DFT) calculations can model tautomerization equilibria (keto-enol forms) and electrophilic aromatic substitution trends influenced by the 2,4,5-trichlorophenyl group. Molecular docking studies with enzymes (e.g., ChKRED12) also guide rational design of stereoselective biocatalysts .

Q. How should researchers address contradictions in reported data (e.g., conflicting yields or stability)?

Conduct comparative studies under standardized conditions (solvent, temperature, catalyst). For example, enzymatic vs. chemical reduction yields may vary due to substrate specificity or enzyme stability. Validate results using orthogonal analytical methods (e.g., chiral HPLC for ee vs. polarimetry) and replicate experiments across independent labs .

Q. What are the trade-offs between enzymatic and chemical synthesis for modified β-keto esters?

- Enzymatic : High stereoselectivity (>99% ee) and mild conditions (aqueous, 30–40°C) but limited substrate scope.

- Chemical : Broad substrate compatibility (e.g., nitro, halogen substituents) but lower selectivity, requiring chiral auxiliaries or expensive catalysts. Hybrid approaches (e.g., chemoenzymatic cascades) balance efficiency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.